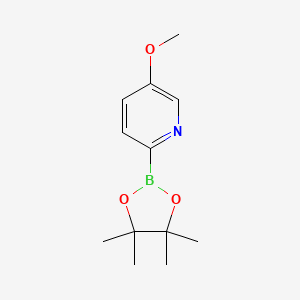

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatization: The compound can be synthesized by reacting 2-methoxypyridine with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium or nickel complex.

Boronic Ester Formation: Another method involves the formation of boronic esters by reacting 2-methoxypyridine with triisopropyl borate followed by subsequent esterification with pinacol.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions is common to achieve high yields and purity.

Types of Reactions:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form pyridine derivatives.

Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Pyridine N-oxides: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: It is employed in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and tracking purposes.

Medicine: The compound is a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism by which 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyridine ring.

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic acid derivative but with a thiophene ring instead of pyridine.

Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its pyridine ring, which imparts different electronic and steric properties compared to thiophene or simple boronic acids. This makes it particularly useful in specific cross-coupling reactions and biological applications.

Biologische Aktivität

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 445264-61-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, properties, and biological effects based on existing literature and research findings.

Molecular Formula : C12H18BNO3

Molecular Weight : 235.09 g/mol

Structure : The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. The dioxaborolane unit is particularly notable for its role in enhancing the compound's solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibitory Effects on Kinases : Research shows that derivatives of this compound can inhibit specific kinases such as DYRK1A and GSK-3β. For example, derivatives with similar structures demonstrated IC50 values in the nanomolar range against these targets .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Example 1 | DYRK1A | 10 |

| Example 2 | GSK-3β | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using microglial cell lines. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokines such as IL-6 and NO levels at low concentrations (1 µM), indicating its potential as an anti-inflammatory agent .

Study on DYRK1A Inhibition

Evaluation of Cytotoxicity

Another case study assessed the cytotoxic effects of several derivatives on HT-22 (neuronal) and BV-2 (microglial) cells. The results indicated that while some compounds caused a significant decrease in cell viability at higher concentrations (50 µM), others maintained cell viability across tested concentrations .

Eigenschaften

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCFIMUSDWSHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.